
Spectroscopic Profile of 4-Bromo-5-
methylpicolinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 4-Bromo-5-methylpicolinic acid

Cat. No.: B592005 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the spectroscopic characteristics of

4-Bromo-5-methylpicolinic acid, a substituted pyridine derivative of interest in medicinal

chemistry and drug development. Due to the limited availability of public experimental data, this

guide presents a predicted spectroscopic profile based on established principles of nuclear

magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry

(MS). Detailed, best-practice experimental protocols for obtaining these spectra are also

provided. This document aims to serve as a valuable resource for the identification,

characterization, and quality control of 4-Bromo-5-methylpicolinic acid in a research and

development setting.

Chemical Structure and Properties
IUPAC Name: 4-Bromo-5-methylpyridine-2-carboxylic acid

Molecular Formula: C₇H₆BrNO₂[1]

Molecular Weight: 216.03 g/mol [1]

CAS Number: 1196154-93-4[1]
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Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 4-Bromo-5-
methylpicolinic acid. These predictions are derived from the analysis of structurally related

compounds and established spectroscopic principles.

Predicted ¹H NMR Data
Table 1: Predicted ¹H Nuclear Magnetic Resonance (NMR) Chemical Shifts for 4-Bromo-5-
methylpicolinic acid.

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~13.0 - 14.0 br s 1H -COOH

~8.60 s 1H H-6 (Pyridine)

~8.15 s 1H H-3 (Pyridine)

~2.45 s 3H -CH₃

Note: The spectrum is predicted in a solvent like DMSO-d₆. The chemical shift of the carboxylic

acid proton is highly dependent on solvent and concentration.

Predicted ¹³C NMR Data
Table 2: Predicted ¹³C Nuclear Magnetic Resonance (NMR) Chemical Shifts for 4-Bromo-5-
methylpicolinic acid.
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Chemical Shift (δ) ppm Assignment

~166.5 -COOH

~151.0 C-2 (Pyridine)

~149.5 C-6 (Pyridine)

~140.0 C-4 (Pyridine)

~135.0 C-5 (Pyridine)

~125.0 C-3 (Pyridine)

~18.0 -CH₃

Note: The spectrum is predicted in a solvent like DMSO-d₆.

Predicted IR Data
Table 3: Predicted Infrared (IR) Absorption Bands for 4-Bromo-5-methylpicolinic acid.

Wavenumber (cm⁻¹) Intensity Assignment

~3300 - 2500 Broad
O-H stretch (Carboxylic acid

dimer)

~1710 Strong C=O stretch (Carboxylic acid)

~1600, ~1450 Medium
C=C and C=N stretching

(Pyridine ring)

~1300 Medium C-O stretch

~1050 Medium C-Br stretch

~850 Strong
C-H out-of-plane bend

(Aromatic)

Predicted Mass Spectrometry Data
Table 4: Predicted Mass Spectrometry Fragmentation for 4-Bromo-5-methylpicolinic acid.
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m/z Predicted Fragment Ion Description

215/217 [C₇H₆BrNO₂]⁺
Molecular ion peak (M⁺,

bromine isotopes)

198/200 [C₇H₅BrNO]⁺ Loss of OH

171/173 [C₆H₅BrN]⁺ Loss of COOH

92 [C₅H₄N-CH₃]⁺ Loss of Br and COOH

77 [C₅H₅N]⁺ Loss of Br, COOH, and CH₃

Note: Predictions are for an electron ionization (EI) source. The isotopic pattern of bromine

(⁷⁹Br and ⁸¹Br in approximately 1:1 ratio) will result in double peaks for bromine-containing

fragments.

Experimental Protocols
The following are detailed protocols for the acquisition of spectroscopic data for 4-Bromo-5-
methylpicolinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

Weigh approximately 5-10 mg of 4-Bromo-5-methylpicolinic acid into a clean, dry NMR

tube.

Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Cap the NMR tube and vortex until the sample is fully dissolved. Gentle heating may be

applied if necessary.

¹H NMR Acquisition Parameters:
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Pulse Program: Standard single-pulse experiment.

Solvent: DMSO-d₆.

Temperature: 298 K.

Spectral Width: -2 to 16 ppm.

Acquisition Time: 4 seconds.

Relaxation Delay: 2 seconds.

Number of Scans: 16.

¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled single-pulse experiment.

Solvent: DMSO-d₆.

Temperature: 298 K.

Spectral Width: -10 to 200 ppm.

Acquisition Time: 2 seconds.

Relaxation Delay: 5 seconds.

Number of Scans: 1024 or more, depending on sample concentration.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm

for ¹H and δ = 39.52 ppm for ¹³C).
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Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total

Reflectance (ATR) accessory.

Sample Preparation (ATR method):

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol and

allowing it to dry completely.

Place a small amount of solid 4-Bromo-5-methylpicolinic acid powder onto the ATR

crystal, ensuring complete coverage of the crystal surface.

Apply pressure using the ATR press to ensure good contact between the sample and the

crystal.

IR Spectrum Acquisition:

Mode: Attenuated Total Reflectance (ATR).

Spectral Range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 32.

Background: A background spectrum of the clean, empty ATR crystal should be collected

prior to sample analysis.

Data Processing:

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Label the significant peaks with their corresponding wavenumbers.
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Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source coupled to a

suitable mass analyzer (e.g., quadrupole, time-of-flight).

Sample Preparation:

Prepare a stock solution of 4-Bromo-5-methylpicolinic acid at a concentration of 1 mg/mL

in a suitable solvent such as methanol or acetonitrile/water (50:50).

Dilute the stock solution to a final concentration of approximately 1-10 µg/mL with the same

solvent system.

A small amount of formic acid or ammonium hydroxide can be added to the final solution to

promote protonation ([M+H]⁺) or deprotonation ([M-H]⁻), respectively.

Mass Spectrum Acquisition (Positive Ion Mode ESI):

Ionization Mode: Electrospray Ionization (ESI), Positive.

Capillary Voltage: 3.5 - 4.5 kV.

Nebulizer Gas (N₂): Flow rate appropriate for the instrument.

Drying Gas (N₂): Flow rate and temperature optimized for desolvation (e.g., 8 L/min, 300 °C).

Mass Range: m/z 50 - 500.

Fragmentation (for MS/MS): If fragmentation data is desired, select the molecular ion peak

([M+H]⁺) and apply a suitable collision energy.

Data Processing:

The software will generate a mass spectrum showing the relative abundance of ions as a

function of their mass-to-charge ratio (m/z).

Identify the molecular ion peak and any significant fragment ions.
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Compare the observed isotopic pattern for bromine-containing fragments with the theoretical

pattern.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

novel chemical entity like 4-Bromo-5-methylpicolinic acid.
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Caption: Workflow for the spectroscopic characterization of a chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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